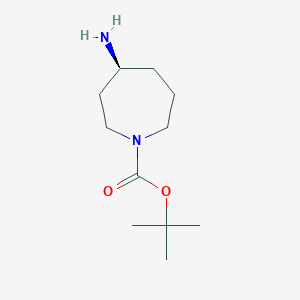
(S)-tert-butyl 4-aminoazepane-1-carboxylate
Descripción general
Descripción
(S)-tert-butyl 4-aminoazepane-1-carboxylate, also known as (S)-TBACA, is an organic compound that has been extensively studied in recent years due to its potential applications in various scientific research fields. This compound has been found to possess a wide range of biochemical and physiological effects, and its synthesis methods have been developed to allow for efficient production of the compound in the laboratory.
Aplicaciones Científicas De Investigación
(S)-TBACA has been found to possess a wide range of potential applications in various scientific research fields. It has been used in the study of enzyme inhibition, protein-protein interactions, and drug-target interactions, and it has been used as a tool for studying the structure and function of proteins, as well as for studying the mechanism of action of drugs and other compounds. Additionally, (S)-TBACA has been used in the study of drug metabolism and pharmacokinetics, and it has been used to investigate the structure and function of G-protein coupled receptors.
Mecanismo De Acción
The mechanism of action of (S)-TBACA is not yet fully understood. However, it is believed that the compound binds to proteins and enzymes in a specific manner, which results in the inhibition of their activity. Additionally, (S)-TBACA has been found to interact with G-protein coupled receptors, which may be responsible for its biochemical and physiological effects.
Efectos Bioquímicos Y Fisiológicos
(S)-TBACA has been found to possess a range of biochemical and physiological effects. It has been found to inhibit the activity of enzymes, proteins, and G-protein coupled receptors, and it has been found to modulate the activity of certain signaling pathways. Additionally, (S)-TBACA has been found to possess anti-inflammatory, anti-oxidant, and anti-cancer activities, and it has been found to possess neuroprotective and cardioprotective effects.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The synthesis of (S)-TBACA in the laboratory is relatively simple and cost-effective, and the compound can be produced in large quantities. Additionally, the compound is stable and can be stored for long periods of time. However, the compound is not commercially available and must be synthesized in the laboratory. Additionally, the compound is not very soluble in water, which can limit its use in certain experiments.
Direcciones Futuras
The potential applications of (S)-TBACA are vast, and there are many future directions that can be explored. These include further investigation into the biochemical and physiological effects of the compound, further development of the synthesis method, and further investigation into the mechanism of action of the compound. Additionally, further research into the potential therapeutic applications of (S)-TBACA, such as its potential use as an anti-cancer drug, could be explored. Furthermore, further research into the interactions of (S)-TBACA with G-protein coupled receptors could be conducted, as this could lead to the development of novel drugs and treatments.
Propiedades
IUPAC Name |
tert-butyl (4S)-4-aminoazepane-1-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H22N2O2/c1-11(2,3)15-10(14)13-7-4-5-9(12)6-8-13/h9H,4-8,12H2,1-3H3/t9-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YCOKHOLOSGJEGL-VIFPVBQESA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCCC(CC1)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N1CCC[C@@H](CC1)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H22N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90652759 | |
| Record name | tert-Butyl (4S)-4-aminoazepane-1-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90652759 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
214.30 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(S)-tert-butyl 4-aminoazepane-1-carboxylate | |
CAS RN |
878630-84-3 | |
| Record name | tert-Butyl (4S)-4-aminoazepane-1-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90652759 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


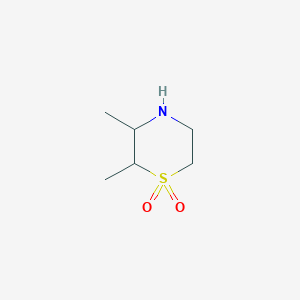
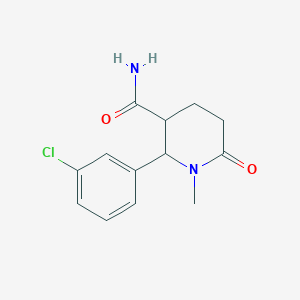
![3,8,10-Trihydroxybenzo[c]chromen-6-one](/img/structure/B1452526.png)
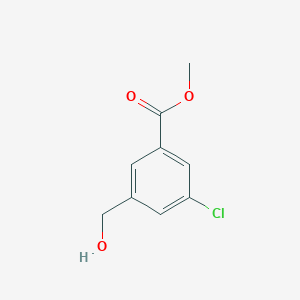
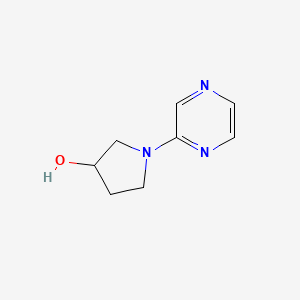
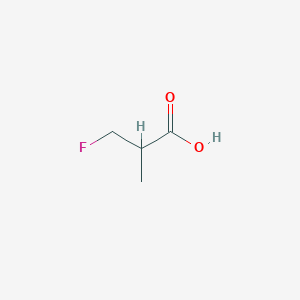
![2-[3-(3-Chlorophenyl)-1,2,4-oxadiazol-5-yl]ethan-1-amine hydrochloride](/img/structure/B1452534.png)
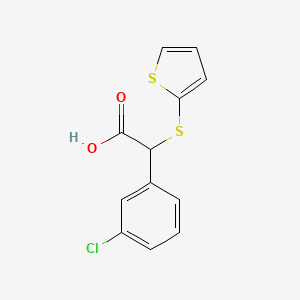
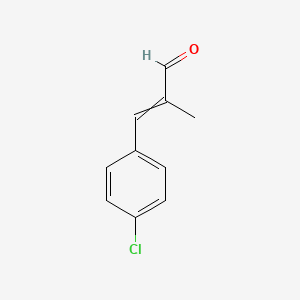
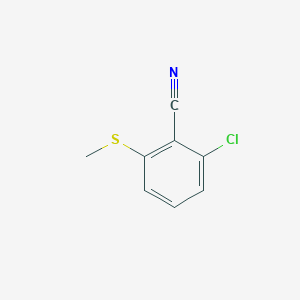
![8-(Pyridin-2-yl)-8-azabicyclo[3.2.1]octan-3-ol](/img/structure/B1452541.png)
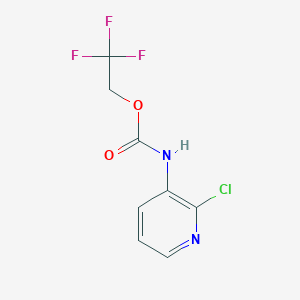
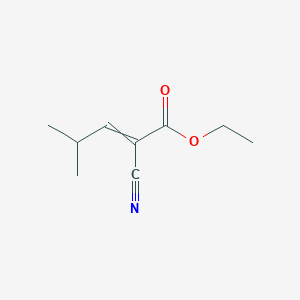
![2-chloro-N-{[4-(methoxymethyl)phenyl]methyl}acetamide](/img/structure/B1452544.png)